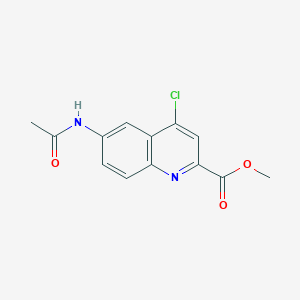![molecular formula C11H13N3O2 B1454347 Ethyl 3-ethyl[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate CAS No. 1255147-46-6](/img/structure/B1454347.png)
Ethyl 3-ethyl[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate
説明
“Ethyl 3-ethyl[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate” is a heterocyclic compound . It is a part of the triazole family, which are compounds containing two carbon and three nitrogen atoms in a five-membered aromatic azole chain . Triazoles are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of such compounds often involves the Dimroth rearrangement, a process that involves the isomerization of heterocycles . This rearrangement can be subdivided into two types: relocation of heteroatoms within the rings of condensed systems (Type I) and migration of exo- and endocyclic heteroatoms in heterocyclic systems (Type II) . The Dimroth rearrangement is catalyzed by acids, bases (alkali), and is accelerated by heat or light .Molecular Structure Analysis
The molecular structure of “this compound” is likely complex due to the presence of multiple heterocyclic rings. The geometry optimization of the molecular structure of such compounds is often carried out for the monomer and dimer .Chemical Reactions Analysis
Triazole compounds are known to undergo a variety of chemical reactions. For instance, the Dimroth rearrangement represents the isomerization of heterocycles which involves relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .科学的研究の応用
Antibacterial Activity
Ethyl 3-ethyl[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate, as part of the broader class of 1,2,4-triazole compounds, has shown promising applications in the development of antibacterial agents. Triazole derivatives are recognized for their broad-spectrum antibacterial activity, including effectiveness against drug-resistant strains. The dual or multiple antibacterial mechanisms of action of 1,2,4-triazoles, targeting DNA gyrase, topoisomerase IV, and other bacterial proteins, highlight their potential as novel anti-Staphylococcus aureus agents, with implications for addressing antibiotic resistance challenges (Li & Zhang, 2021).
Pharmaceutical Synthesis
The synthesis and pharmacological evaluations of 1,2,4-triazole derivatives are of significant interest in pharmaceutical research. These compounds are explored for a myriad of therapeutic activities, including anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. The development of novel triazoles involves green chemistry approaches and the exploration of their efficacy against neglected diseases and drug-resistant pathogens. The ongoing research emphasizes the need for efficient, sustainable synthesis methods and the exploration of new drug prototypes, showcasing the versatility of triazole compounds in addressing contemporary medical challenges (Ferreira et al., 2013).
Optical Sensing and Medicinal Applications
Triazole derivatives, including this compound, contribute significantly to the development of optical sensors and have a range of medicinal applications. These compounds' ability to form coordination and hydrogen bonds makes them suitable as sensing probes, demonstrating their versatility beyond antimicrobial applications into areas like diagnostics and therapeutic monitoring (Jindal & Kaur, 2021).
Eco-friendly Synthesis Methods
Recent advances in the eco-friendly synthesis of 1,2,3-triazoles, which share structural similarities with 1,2,4-triazoles, highlight the growing emphasis on sustainable and green chemistry practices in drug development. These methods provide advantages such as reduced reaction times and higher yields, demonstrating the pharmaceutical industry's shift towards more sustainable practices. Such methodologies are not only applicable to the synthesis of drugs but also extend to other industrial applications, underscoring the environmental and efficiency benefits of green chemistry (De Souza et al., 2019).
作用機序
将来の方向性
The future directions for “Ethyl 3-ethyl[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate” and similar compounds could involve further exploration of their antimicrobial, antioxidant, and antiviral potential . There is also an urge to develop new classes of antibacterial agents to fight multidrug-resistant pathogens .
特性
IUPAC Name |
ethyl 3-ethyl-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-3-9-12-13-10-7-5-6-8(14(9)10)11(15)16-4-2/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLPXVXYFUUENB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C(=CC=C2)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101154263 | |
| Record name | 1,2,4-Triazolo[4,3-a]pyridine-5-carboxylic acid, 3-ethyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101154263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1255147-46-6 | |
| Record name | 1,2,4-Triazolo[4,3-a]pyridine-5-carboxylic acid, 3-ethyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1255147-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,4-Triazolo[4,3-a]pyridine-5-carboxylic acid, 3-ethyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101154263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-[(2-Chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1454276.png)
![3-[(2-Chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1454277.png)
![3-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1454279.png)
![2-[(2-Chloro-6-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1454282.png)



